5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile is a compound that features a piperazine ring substituted with a methoxyphenyl group, an oxazole ring, and a carbonitrile group
Preparation Methods
The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the carbonitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules. For example:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and a methoxyphenyl group but differs in the presence of a triazole ring.
5-(4-Arylpiperazin-1-yl)-2-phenyloxazoles: These compounds share the oxazole ring and piperazine structure but have different substituents on the aryl group.
The uniqueness of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-15(11-17)16(22-12)20-9-7-19(8-10-20)13-3-5-14(21-2)6-4-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
MBOLKIJGCHXHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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